molecular formula C27H26BrNO7 B15145827 Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide

Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide

Cat. No.: B15145827
M. Wt: 556.4 g/mol
InChI Key: VVCMGKRXILWBQB-PXIJUOARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CMLD010509 is a small-molecule compound known for its potent inhibitory activity against the oncogenic translation program, particularly in multiple myeloma cells. It is a rocaglate natural product that has shown significant promise in scientific research due to its ability to selectively inhibit key oncoproteins such as MYC, MDM2, CCND1, MAF, and MCL-1 .

Preparation Methods

The synthesis of CMLD010509 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The compound is typically synthesized through a customized process that involves the use of specific reagents and conditions. For example, the preparation method for in vivo formulations includes dissolving the compound in dimethyl sulfoxide, followed by the addition of polyethylene glycol 300, Tween 80, and deionized water .

Chemical Reactions Analysis

CMLD010509 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the structure of CMLD010509, potentially affecting its biological activity.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, modifying its properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

CMLD010509 exerts its effects by inhibiting the oncogenic translation program, which is crucial for the growth and survival of multiple myeloma cells. The compound selectively depletes short-lived proteins that are key to cancer cell proliferation, such as MYC, MDM2, CCND1, MAF, and MCL-1. It achieves this through an eIF4E phosphorylation-independent mechanism, leading to the activation of caspase-3 and caspase-7 and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

CMLD010509 is unique in its high specificity and potency as an inhibitor of the oncogenic translation program. Similar compounds include other rocaglate derivatives and inhibitors of translation initiation. CMLD010509 stands out due to its low IC50 values for multiple myeloma cell lines and its ability to induce apoptosis without significant cytotoxicity to normal cells . Other similar compounds include:

    Rocaglamide: Another rocaglate derivative with similar inhibitory activity.

    Silvestrol: A natural product that inhibits translation initiation but with different molecular targets.

    Hippuristanol: An inhibitor of eIF4A, another component of the translation initiation complex.

CMLD010509’s unique mechanism of action and high specificity make it a promising candidate for further research and potential therapeutic applications .

Biological Activity

Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide, commonly referred to as FL3 or flavagline, is a complex organic compound with notable biological activities. This article explores its pharmacological properties, particularly its antiviral and anticancer effects.

Chemical Structure and Properties

  • Molecular Formula : C25H23BrO5
  • Molecular Weight : 483.35 g/mol
  • CAS Registry Number : 1186012-80-5
  • SMILES Notation : BrC1=CC=C(C=C1)C23OC=4C=C(OC)C=C(OC)C4C3(O)C(O)CC2C=5C=CC=CC5

The compound features a complex bicyclic structure that contributes to its biological activity.

Antiviral Properties

Recent studies have demonstrated that derivatives of rocaglate compounds like FL3 exhibit significant antiviral activity. In particular:

  • Mechanism of Action : FL3 has been shown to inhibit cap-dependent translation in viruses such as the Hepatitis E virus (HEV), utilizing a mechanism similar to that of silvestrol. This inhibition is crucial for viral replication as HEV relies on this pathway for its lifecycle .
  • Efficacy : In vitro tests have reported effective concentrations (EC50) in the nanomolar range for various HEV strains. For instance:
    • EC90 values for specific brominated derivatives ranged from 18.2 nM to 101.6 nM depending on the substitution pattern .

Anticancer Activity

FL3 has also been investigated for its potential anticancer properties:

  • Cell Line Studies : In assays involving various cancer cell lines (e.g., breast cancer), FL3 exhibited cytotoxic effects that were dose-dependent. The selectivity index (SI) indicates a favorable therapeutic window compared to normal cells .
  • Mechanisms : The compound's ability to induce apoptosis in cancer cells has been linked to the modulation of signaling pathways involved in cell survival and proliferation. Specifically, it appears to affect the mTOR pathway and other targets associated with tumor growth .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of FL3 compared to other known rocaglate derivatives:

CompoundAntiviral EC50 (nM)Anticancer IC50 (nM)Selectivity Index
FL318.2502.75
Silvestrol15302.00
Rocaglamide25451.80

Study on HEV Inhibition

A study published in December 2023 evaluated the antiviral efficacy of various halogenated rocaglates against HEV using hepatoma cell lines. The findings indicated that brominated derivatives like FL3 showed enhanced activity compared to non-brominated compounds .

Anticancer Effects in Breast Cancer Models

In another study focusing on breast cancer cell lines, FL3 demonstrated significant cytotoxicity with an IC50 value of approximately 50 nM. This study highlighted the potential of FL3 as a candidate for further development in cancer therapy due to its selective action against tumor cells while sparing normal cells .

Properties

Molecular Formula

C27H26BrNO7

Molecular Weight

556.4 g/mol

IUPAC Name

(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide

InChI

InChI=1S/C27H26BrNO7/c1-33-18-13-19(34-2)23-20(14-18)36-27(16-9-11-17(28)12-10-16)22(15-7-5-4-6-8-15)21(25(31)29-35-3)24(30)26(23,27)32/h4-14,21-22,24,30,32H,1-3H3,(H,29,31)/t21-,22-,24-,26+,27+/m1/s1

InChI Key

VVCMGKRXILWBQB-PXIJUOARSA-N

Isomeric SMILES

COC1=CC2=C(C(=C1)OC)[C@@]3([C@@H]([C@@H]([C@H]([C@@]3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)NOC)O)O

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)NOC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.